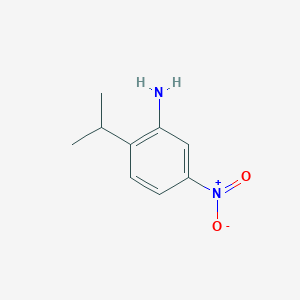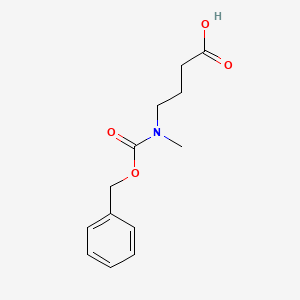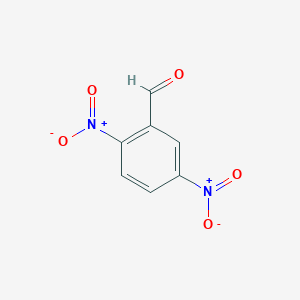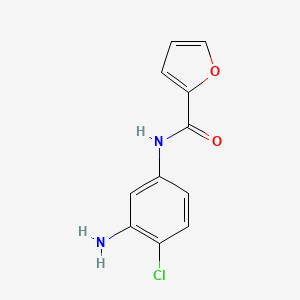
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Potential Pesticide Applications
Derivatives of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide have been characterized for their potential as pesticides. Studies on N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, closely related to this compound, indicate potential pesticide applications. These derivatives have been analyzed using X-ray powder diffraction, revealing their crystal structures and potential effectiveness in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Research
Research into this compound and its derivatives has explored their potential in anticancer treatments. For instance, certain derivatives have shown promise in vitro against human tumor cell lines, suggesting their potential utility in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Antibacterial Properties
Some derivatives of this compound have been synthesized and analyzed for their anti-inflammatory properties. These derivatives target the cyclooxygenase COX-1 and 2 domains, indicating their potential as anti-inflammatory drugs. Additionally, antibacterial properties have been studied, with some derivatives showing effectiveness against various microorganisms (Al-Ostoot et al., 2020).
Synthesis and Molecular Structure Analysis
The synthesis of this compound and its derivatives involves various techniques, such as X-ray crystallography, to determine molecular structures and properties. These studies contribute to understanding the chemical nature and potential applications of these compounds in various fields, including medicine and agriculture (Sharma et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXTARLLUFVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

